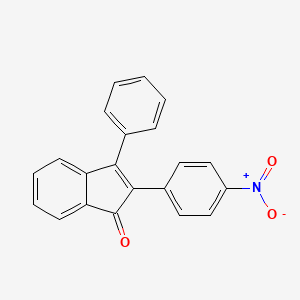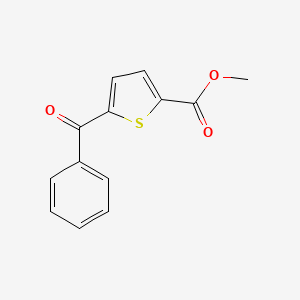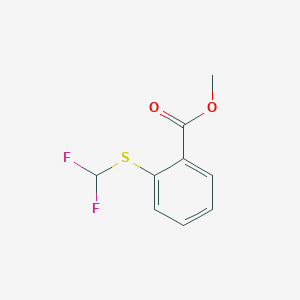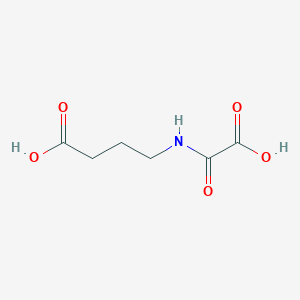
2,2-Dibutyl-1,3,2-dioxastannepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-1,3,2-dioxastannepane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannane family, characterized by a tin atom bonded to two butyl groups and incorporated into a dioxastannepane ring structure
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannepane can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C .
Industrial Production Methods
化学反应分析
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .
Major Products
Major products formed from reactions with this compound include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .
科学研究应用
2,2-Dibutyl-1,3,2-dioxastannepane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .
相似化合物的比较
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but differs in the arrangement of atoms around the tin center.
Dibutyltin oxide: A precursor used in the synthesis of 2,2-dibutyl-1,3,2-dioxastannepane.
Dibutyltin dimethoxide: Another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two butyl groups attached to the tin atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
3590-62-3 |
|---|---|
分子式 |
C12H26O2Sn |
分子量 |
321.04 g/mol |
IUPAC 名称 |
2,2-dibutyl-1,3,2-dioxastannepane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI 键 |
COKREYXJRHTKSH-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(OCCCCO1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)

![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)






![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
